6-Chloro-2-phenylimidazo[1,2-a]pyridine falls under the category of heterocyclic aromatic amines, which are known for their diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors.
The molecular structure of 6-chloro-2-phenylimidazo[1,2-a]pyridine can be described as follows:
6-Chloro-2-phenylimidazo[1,2-a]pyridine is involved in several types of chemical reactions:
These reactions typically require specific conditions such as temperature control (often room temperature to moderate heating), solvent choice (DMF or DMSO), and reaction time optimization for yield maximization.
The mechanism of action for 6-chloro-2-phenylimidazo[1,2-a]pyridine primarily involves its interaction with biological targets:
Research indicates that this compound exhibits potential anticancer properties by inhibiting key signaling pathways involved in tumorigenesis, particularly through modulation of phosphatidylinositol 3-kinase signaling pathways.
The compound may act by:
6-Chloro-2-phenylimidazo[1,2-a]pyridine has several applications across different scientific fields:
6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS No. 168837-18-1) is a nitrogen-containing fused bicyclic heterocycle with the molecular formula C₁₃H₉ClN₂ and a molecular weight of 228.68 g/mol. It typically presents as a white to off-white crystalline solid at room temperature and exhibits stability under standard storage conditions [1] [8]. The compound features an imidazo[1,2-a]pyridine core structure, where a chloro substituent is positioned at the 6-carbon of the pyridine ring and a phenyl group is attached to the 2-carbon of the imidazole ring. This arrangement creates a planar, conjugated π-system that influences its electronic properties and reactivity [3].
Structural characterization of this compound and its derivatives commonly employs spectroscopic and crystallographic techniques:
Table 1: Physicochemical Properties of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 168837-18-1 | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | [8] |
| Molecular Weight | 228.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥97.0% | [1] |
| Storage Conditions | Room temperature, dry environment | [8] |
This compound serves as a versatile pharmacophore due to the imidazo[1,2-a]pyridine scaffold’s privileged status in drug discovery. Key pharmacological applications include:
Table 2: Pharmacological Activities of Key Derivatives
| Activity | Derivative Structure | Potency | Target/Mechanism | |
|---|---|---|---|---|
| Antiviral | Imidazo[1,2-a]pyridine-Schiff base | EC₅₀: 47.72–82.02 μg ml⁻¹ | HIV-1/2 reverse transcriptase | [2] |
| Cholinesterase Inhibition | 3-(Biphenyl)-6-methylimidazo[1,2-a]pyridine | IC₅₀: 79 μM (AChE) | Peripheral anionic site of AChE | [6] |
| Antimicrobial | 3-[(3,4-Dichlorophenyl)imino]methyl derivative | Significant zone inhibition | Bacterial membrane disruption | [3] |
Imidazo[1,2-a]pyridines emerged as biologically significant scaffolds in the mid-20th century, with 6-chloro-2-phenylimidazo[1,2-a]pyridine gaining prominence as a synthetic intermediate in the 1990s. Key developments include:
The scaffold’s versatility is evidenced by its role in generating hybrid molecules that merge imidazo[1,2-a]pyridine’s pharmacokinetic advantages (e.g., metabolic stability) with Schiff bases’ metal-chelating properties, addressing solubility limitations noted in early ADME studies [2] [3].
Table 3: Historical Evolution of Imidazo[1,2-a]pyridine Therapeutics
| Time Period | Key Advancement | Impact | |
|---|---|---|---|
| 1960s–1980s | Development of first-generation anxiolytics (e.g., Alpidem) and antiulcer agents (e.g., Zolimidine) | Validated imidazo[1,2-a]pyridine as a drug scaffold | |
| 1990s | Synthesis of 6-substituted-2-phenyl variants for anti-inflammatory screening | Identified carboxylic acid derivatives as bioactive motifs | [4] |
| 2000s | Application of cross-coupling reactions for C-3 functionalization | Enabled diversification into Schiff bases and amides | [3] [7] |
| 2010s–Present | Target-based design of QcrB inhibitors (e.g., Telacebec) for tuberculosis | Demonstrated efficacy against drug-resistant strains | [5] |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: